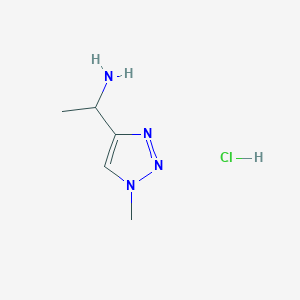

1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride

Description

1-(1-Methyltriazol-4-yl)ethanamine hydrochloride is a heterocyclic amine salt featuring a 1,2,4-triazole ring substituted with a methyl group at the 1-position and an ethanamine moiety at the 4-position, with a hydrochloride counterion. Its systematic IUPAC name is 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (CAS: 1803604-52-5) . The molecular formula is C₅H₁₁ClN₄, with a molecular weight of 162.62 g/mol (base) + 36.46 g/mol (HCl) = 199.08 g/mol.

Properties

IUPAC Name |

1-(1-methyltriazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c1-4(6)5-3-9(2)8-7-5;/h3-4H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQXYWJBUOYYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride typically involves the reaction of 1-methyl-1H-1,2,3-triazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

Substitution: Various alkyl halides or acyl chlorides; reactions are performed under mild to moderate temperatures

Major Products Formed:

Oxidation: Formation of corresponding triazole N-oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives

Scientific Research Applications

1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel catalysts and materials

Mechanism of Action

The mechanism of action of 1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The triazole ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Triazole-Based Ethanamine Derivatives

Triazole-containing ethanamine derivatives share structural similarities but differ in substituents, impacting their physicochemical and biological properties.

Key Observations :

- Sulfur Incorporation : The sulfanyl group in introduces polarity and hydrogen-bonding capacity, which may influence solubility and target selectivity.

Thiazole and Imidazole Derivatives

Compounds with thiazole or imidazole rings exhibit distinct electronic properties due to differing heterocyclic structures.

Key Observations :

- Thiazole vs. Triazole : Thiazoles (e.g., ) contain sulfur, enhancing π-π stacking and metal-binding capabilities compared to nitrogen-rich triazoles.

- Imidazole Applications : The imidazole derivative in is used in receptor studies, highlighting how aromatic substituents (e.g., methoxybenzyl) can modulate bioactivity.

Indole and Tetrazole Derivatives

Indole- and tetrazole-based ethanamines demonstrate divergent pharmacological profiles.

Key Observations :

- Indole Bioactivity : Tryptamine derivatives () interact with HSP90 via hydrogen bonding (e.g., GLU527, TYR604), suggesting triazole analogs might target similar pathways with modified specificity.

- Tetrazole vs. Triazole : Tetrazoles () are more acidic (pKa ~4.5) due to additional nitrogen atoms, influencing their role as carboxylate bioisosteres in drug design.

Biological Activity

1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

- IUPAC Name : 1-(1-Methyltriazol-4-yl)ethanamine hydrochloride

- Molecular Formula : C5H10ClN5

- Molar Mass : 175.62 g/mol

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The triazole ring structure allows for hydrogen bonding and coordination with metal ions, which can influence enzyme activity and receptor binding.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has also shown promise in anticancer applications. Studies have indicated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Case Study:

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Antimicrobial Therapy : As an alternative treatment for bacterial and fungal infections.

- Cancer Treatment : As a chemotherapeutic agent targeting specific cancer pathways.

- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, warranting further investigation.

Comparative Analysis

When compared to other triazole derivatives, this compound demonstrates unique biological profiles that may enhance its therapeutic efficacy.

| Compound | Biological Activity |

|---|---|

| 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine | Moderate antibacterial activity |

| 2-(3-Nitro-1,2,4-triazol-1-yl)pyrimidine | High anticancer activity |

| This compound | Broad-spectrum antimicrobial and anticancer activity |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1-(1-Methyltriazol-4-yl)ethanamine hydrochloride in laboratory settings?

- Answer : Prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid exposure to heat, sparks, or open flames due to potential flammability risks . Store in sealed glass containers in cool, dry conditions away from oxidizers . Emergency procedures for spills include ventilation, containment with inert absorbents, and disposal per local regulations .

Q. How should researchers address missing physical property data (e.g., solubility, melting point) for this compound?

- Answer : Conduct empirical measurements using standardized methods:

- Solubility : Test in water, DMSO, and ethanol via incremental addition under controlled temperatures.

- Melting Point : Use a capillary tube apparatus with slow heating rates (1–2°C/min) for accuracy.

Cross-validate results with computational tools (e.g., COSMO-RS for solubility prediction) .

Q. What synthetic routes are documented for analogous triazole-containing compounds?

- Answer : Nucleophilic substitution is common. For example, 4-(chloromethyl)benzylamine reacts with 1,2,4-triazole under basic conditions (K₂CO₃/DMF) to form triazole derivatives. Scale-up requires continuous flow reactors to enhance yield and purity . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is recommended .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Answer : Use quantum chemical calculations (e.g., DFT) to map energy barriers and identify intermediates. Pair with cheminformatics to screen reaction conditions (e.g., solvent/base combinations). ICReDD’s workflow integrates experimental feedback to refine computational predictions, reducing trial-and-error cycles by ~40% . Example workflow:

Q. How should stability contradictions (e.g., decomposition under ambient vs. refrigerated conditions) be resolved?

- Answer : Design accelerated stability studies:

- Conditions : 40°C/75% RH (ICH Q1A guidelines) for 6 months.

- Analysis : Monitor via HPLC for degradation products (e.g., triazole ring oxidation).

Evidence suggests instability with oxidizers; thus, inert atmospheres (N₂) during storage may mitigate decomposition .

Q. What strategies validate purity in batches with variable synthesis yields?

- Answer : Combine orthogonal analytical methods:

- HPLC : C18 column, 0.1% TFA in H₂O/ACN gradient (95–5% over 20 min).

- NMR : Compare ¹H/¹³C spectra to PubChem references (e.g., δ 7.8 ppm for triazole protons).

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Methodological Considerations

Q. How to design dose-response studies given limited toxicological data?

- Answer : Start with in vitro assays (e.g., HepG2 cell viability via MTT) at 0.1–100 µM. Use Hill slope models to estimate IC₅₀. For in vivo studies (rodents), apply OECD 423 guidelines with staggered dosing (10, 50, 200 mg/kg) and monitor hematological/necropsy endpoints .

Q. What statistical approaches reconcile discrepancies in biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.